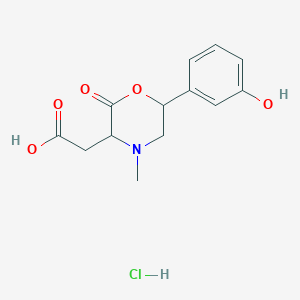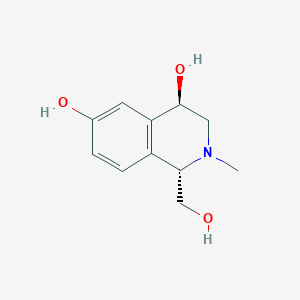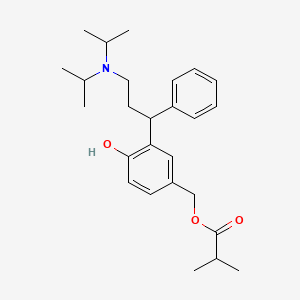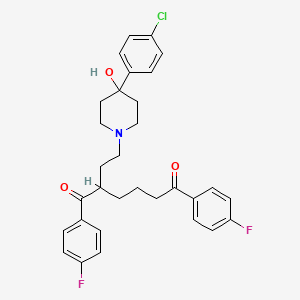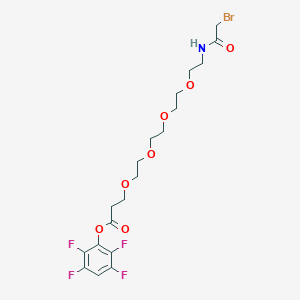
Bromoacetamido-PEG4-TFP ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromoacetamido-PEG4-TFP ester is a heterobifunctional polyethylene glycol (PEG) linker. It contains a bromoacetamido group, which is a good leaving group for nucleophilic substitution reactions, and a tetrafluorophenyl (TFP) ester, which can react with primary amine groups. This compound is less susceptible to hydrolysis compared to N-hydroxysuccinimidyl (NHS) esters .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromoacetamido-PEG4-TFP ester is synthesized by functionalizing a PEG chain with a bromoacetate group on one end and a TFP ester on the other. The bromoacetate group reacts chemoselectively with free thiols at pH ≥8.0, while the TFP ester reacts with amines at an optimal pH range of 7.5 – 8.0 .
Industrial Production Methods
Industrial production of this compound involves the controlled reaction of PEG with bromoacetyl chloride and TFP ester under specific conditions to ensure high purity and yield. The product is typically stored at -20°C to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Bromoacetamido-PEG4-TFP ester undergoes nucleophilic substitution reactions. The bromo group is a good leaving group, making it reactive towards nucleophiles such as thiols. The TFP ester reacts with primary amines .
Common Reagents and Conditions
Reagents: Free thiols, primary amines
pH ≥8.0 for thiol reactions, pH 7.5 – 8.0 for amine reactionsMajor Products
The major products formed from these reactions are PEGylated conjugates, where the PEG chain is linked to proteins, peptides, or other molecules via the bromoacetamido and TFP ester groups .
Scientific Research Applications
Bromoacetamido-PEG4-TFP ester is widely used in various scientific research fields:
Chemistry: Used as a crosslinker in bioconjugation and PEGylation reactions.
Biology: Facilitates the conjugation of proteins and peptides, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Utilized in the development of advanced materials and surface modifications.
Mechanism of Action
The mechanism of action of Bromoacetamido-PEG4-TFP ester involves the chemoselective reaction of the bromoacetamido group with free thiols and the TFP ester with primary amines. This dual reactivity allows for the efficient conjugation of different molecules, enhancing their properties such as solubility, stability, and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Bromoacetamido-dPEG12-TFP ester
- Bromoacetamido-dPEG24-TFP ester
- Hydroxy-dPEG4-TFP ester
Uniqueness
Bromoacetamido-PEG4-TFP ester is unique due to its balanced reactivity and stability. The TFP ester is more hydrolytically stable and reactive towards amines compared to NHS esters, making it a preferred choice for bioconjugation reactions .
Properties
Molecular Formula |
C19H24BrF4NO7 |
|---|---|
Molecular Weight |
534.3 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C19H24BrF4NO7/c20-12-15(26)25-2-4-29-6-8-31-10-9-30-7-5-28-3-1-16(27)32-19-17(23)13(21)11-14(22)18(19)24/h11H,1-10,12H2,(H,25,26) |
InChI Key |
KMXNKPMXZFZZAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCNC(=O)CBr)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


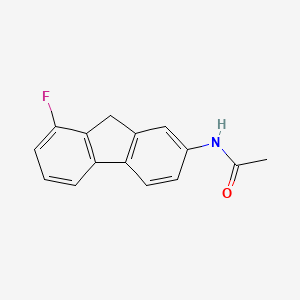
![2-(diethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13424505.png)
![Bicyclo[2.2.2]octane, 1-fluoro-4-phenyl-](/img/structure/B13424513.png)

![[(6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl N-[[(6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]sulfamate](/img/structure/B13424524.png)

![Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B13424529.png)

